molecular formula C13H29NO7 B14078318 O-(2,5,8,11,14,17-Hexaoxanonadecan-19-yl)hydroxylamine

O-(2,5,8,11,14,17-Hexaoxanonadecan-19-yl)hydroxylamine

Cat. No.: B14078318
M. Wt: 311.37 g/mol
InChI Key: LNZJBDMWHWPKPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(2,5,8,11,14,17-Hexaoxanonadecan-19-yl)hydroxylamine is a chemical compound with the molecular formula C13H29NO7 It is characterized by the presence of multiple ether linkages and a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2,5,8,11,14,17-Hexaoxanonadecan-19-yl)hydroxylamine typically involves the reaction of 2,5,8,11,14,17-Hexaoxanonadecan-19-ol with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of acid catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

O-(2,5,8,11,14,17-Hexaoxanonadecan-19-yl)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The ether linkages can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides and thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted ethers and amines.

Scientific Research Applications

O-(2,5,8,11,14,17-Hexaoxanonadecan-19-yl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(2,5,8,11,14,17-Hexaoxanonadecan-19-yl)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The ether linkages provide solubility and stability to the compound, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(2,5,8,11,14,17-Hexaoxanonadecan-19-yl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct reactivity and potential for forming covalent bonds with biomolecules. This makes it particularly useful in biochemical and medicinal research.

Properties

Molecular Formula

C13H29NO7

Molecular Weight

311.37 g/mol

IUPAC Name

O-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine

InChI

InChI=1S/C13H29NO7/c1-15-2-3-16-4-5-17-6-7-18-8-9-19-10-11-20-12-13-21-14/h2-14H2,1H3

InChI Key

LNZJBDMWHWPKPI-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCON

Origin of Product

United States

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